The synthesis of Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate typically involves cyclization reactions between appropriate precursors. A common method includes:
The molecular structure of Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate consists of:
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate can participate in various chemical reactions:
The mechanism of action for Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate is primarily related to its interaction with neurotransmitter systems in the central nervous system.
Research indicates that structural modifications can significantly alter the potency and selectivity for these receptors .
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate exhibits several notable physical and chemical properties:
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate has significant potential in various scientific applications:
Recent studies have explored its pharmacological effects and potential therapeutic uses in treating anxiety disorders and epilepsy due to its favorable interaction with neurotransmitter systems .
The synthesis of Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate (CAS 1380300-40-2, C₉H₁₄N₄O₂, MW 210.23 g/mol) [1] [2] demands precise control over heterocyclic ring formation and functional group compatibility. This seven-membered diazepine fused with a triazole ring presents synthetic challenges due to conformational flexibility and potential side reactions.
Table 1: Key Properties of Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate
Property | Value | ||
---|---|---|---|
CAS Registry Number | 1380300-40-2 | ||
Molecular Formula | C₉H₁₄N₄O₂ | ||
Molecular Weight | 210.23 g/mol | ||
IUPAC Name | Ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate | ||
Storage Temperature | Refrigerated | ||
Purity | 95–100% | ||
InChI Key | BVXNNVYCPTVQGJ-UHFFFAOYSA-N |
The triazolo[4,3-a][1,3]diazepine core is typically constructed via intramolecular cyclo-condensation or ring-expansion reactions. A high-yielding route involves reacting o-N-(dicyanovinyl)amino-aniline hydrochloride under reflux in ethanol, precipitating 4-amino-1H-benzo[b][1,4]diazepine-3-carbonitrile intermediates. Subsequent hydrolysis with NaOH facilitates ring expansion to the triazepine scaffold [6]. This strategy capitalizes on the nucleophilicity of the diamine nitrogen and electrophilicity of nitrile groups, achieving cyclization at 80–90°C with isolated yields of 80–90% [6].
Alternative approaches employ amidinium salts condensed with o-phenylenediamine analogs at 0–5°C. However, this method suffers from competing pathways, yielding benzimidazole byproducts (60% yield) alongside the target triazepine (30–40% yield). Temperature modulation below 5°C favors triazepine formation by suppressing imidazole cyclization kinetics [6]. For the saturated diazepine variant, tetrahydropyrimidine precursors undergo oxidative dehydrogenation using Pd/C or MnO₂ to install the triazole ring prior to diazepine ring closure [9].
Table 2: Cyclization Methods for Triazolo-Diazepine Core Synthesis
Precursor | Conditions | Key Product | Yield | ||
---|---|---|---|---|---|
o-N-(dicyanovinyl)amino-aniline | Reflux in EtOH, then NaOH (aq) | 4-Methyl-benzo[f][1,3,5]triazepin-2-ol | 80–90% | ||
Amidinuim salt + o-phenylenediamine | 0–5°C in CH₂Cl₂ or EtOH | 2-Phenyl-2,3-dihydro-1H-benzo[f][1,3,5]triazepine | 30–40% | ||
Tetrahydropyrimidine derivative | Pd/C, toluene, 110°C | Ethyl triazolo[4,3-a][1,3]diazepine-3-carboxylate | 65–75% |
Solvent polarity critically dictates ring-closure efficiency. Aprotic solvents like toluene facilitate dehydrative cyclization by suppressing hydrolysis of ester intermediates. For example, catalytic ring closures using p-toluenesulfonic acid (PTSA) in refluxing toluene (110°C) achieve 85% conversion within 6 hours. By contrast, protic solvents (e.g., ethanol) promote competing ester solvolysis, reducing yields to 50–60% [9].
Lewis acid catalysts like ZnCl₂ or AlCl₃ (5–10 mol%) accelerate imine formation during diazepine ring closure, particularly for sterically congested substrates. However, they risk decomposing the triazole ring. Dual-solvent systems (toluene/acetic acid, 9:1) mitigate this by protonating sensitive intermediates while maintaining reaction homogeneity. This approach enables ring closure at 70°C instead of 110°C, reducing epimerization and polymerization [9]. Temperature profiling reveals that exceeding 120°C triggers decarboxylation of the ethyl ester group, degrading yield by 15–20% [3].
Recent innovations emphasize solvent-free cyclization and energy-efficient activation. Microwave-assisted synthesis (100–150 W, 100°C) completes ring closure in 15 minutes versus 6 hours conventionally, improving atom economy by 25% and reducing solvent waste [6]. Biocatalytic methods using lipases (e.g., Candida antarctica) esterify carboxylic acid precursors in situ, enabling one-pot diazepine formation without stoichiometric coupling agents [6].
Mechanochemical grinding (ball milling) facilitates cyclocondensation of hydrazine derivatives and dicarbonyl compounds without solvents. Yields reach 75–80% with near-quantitative conversion, eliminating organic solvent use and reducing reaction times to 30 minutes [6]. Flow chemistry systems further enhance sustainability by enabling continuous processing with integrated purification, reducing the E-factor (waste-to-product ratio) from 15 to <5 [4].
Significance and Structural Analogs
Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate belongs to a privileged scaffold in medicinal chemistry. Its structure combines the triazole ring (hydrogen-bond acceptor) and diazepine ring (conformational flexibility), enabling diverse receptor interactions. This core is a key intermediate for tricyclic benzodiazepine analogs like alprazolam and etizolam, which exhibit high CNS activity [5] [9]. Modifications at the ester group (e.g., hydrolysis to carboxylic acids or conversion to amides) yield derivatives targeting autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7